molecular formula C12H18O6 B14671122 benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol CAS No. 39449-02-0

benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol

Cat. No.: B14671122
CAS No.: 39449-02-0
M. Wt: 258.27 g/mol
InChI Key: BGDXTDXIWWBMOZ-UHFFFAOYSA-N
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Description

Benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol: , also known as pentaerythritol, is an organic compound with the molecular formula C(CH₂OH)₄. It is a white crystalline solid that is odorless and has a high melting point. Pentaerythritol is a polyol, specifically a tetrol, and is widely used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol is typically synthesized through a base-catalyzed multiple addition reaction between acetaldehyde and three equivalents of formaldehyde to form pentaerythrose. This intermediate then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield pentaerythritol and formate ion .

Industrial Production Methods: In industrial settings, pentaerythritol is produced using formaldehyde and acetaldehyde as raw materials. The reaction is carried out at temperatures between 40°C and 70°C in the presence of an alkaline catalyst. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is then evaporated under vacuum, cooled, and filtered to obtain the final pentaerythritol .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol undergoes various chemical reactions, including esterification, oxidation, and substitution. It is easily esterified with common organic acids and can form diacetals with aldehydes and ketones in the presence of anhydrous ferrous sulfate as a catalyst .

Common Reagents and Conditions:

    Esterification: Organic acids

    Oxidation: Various oxidizing agents

    Substitution: Suitable halogenating agents

Major Products:

    Esterification: Pentaerythritol esters

    Oxidation: Corresponding oxidized products

    Substitution: Halogenated derivatives

Scientific Research Applications

Pentaerythritol is a versatile compound with numerous applications in scientific research and industry. It is used as a building block for the synthesis of explosives, plastics, paints, and cosmetics. In organic and medicinal chemistry, it serves as a substrate for multicomponent reactions to produce polyfunctionalized derivatives . Additionally, pentaerythritol is employed in the preparation of flame retardant polymers and as an additive in the synthesis of UV-cured polyurethane dispersions .

Mechanism of Action

The mechanism of action of pentaerythritol involves its ability to act as a polyol, providing multiple hydroxyl groups for chemical reactions. These hydroxyl groups can participate in various chemical transformations, such as esterification and oxidation, making pentaerythritol a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

  • Neopentane
  • Neopentyl alcohol
  • Neopentyl glycol
  • Trimethylolethane
  • Orthocarbonic acid

Comparison: Pentaerythritol is unique among these compounds due to its four hydroxyl groups, which provide greater reactivity and versatility in chemical synthesis. While neopentane and its derivatives have similar structural features, pentaerythritol’s multiple hydroxyl groups make it particularly useful in the production of polyfunctionalized compounds and industrial applications .

Properties

CAS No.

39449-02-0

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C7H6O2.C5H12O4/c8-7(9)6-4-2-1-3-5-6;6-1-5(2-7,3-8)4-9/h1-5H,(H,8,9);6-9H,1-4H2

InChI Key

BGDXTDXIWWBMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(C(CO)(CO)CO)O

Origin of Product

United States

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